molecular formula C15H27NO4 B12305749 Tert-butyl 2-(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate

Tert-butyl 2-(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate

Katalognummer: B12305749
Molekulargewicht: 285.38 g/mol
InChI-Schlüssel: DBPGCNAELJWRKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by its unique structure, which includes a morpholine ring substituted with a tert-butyl group, a hydroxymethyl group, and a 3-methylbut-2-en-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the morpholine ring, followed by the introduction of the tert-butyl group, the hydroxymethyl group, and the 3-methylbut-2-en-1-yl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Key factors in industrial production include the optimization of reaction conditions, the selection of appropriate raw materials, and the implementation of stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl 2-(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, researchers are exploring its potential as a therapeutic agent for various diseases. Additionally, this compound may have industrial applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl 2-(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in a medicinal context, the compound may interact with enzymes or receptors to exert its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 2-(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate can be compared with other morpholine derivatives to highlight its unique properties. Similar compounds include morpholine-4-carboxylate, tert-butyl morpholine-4-carboxylate, and 2-(hydroxymethyl)morpholine-4-carboxylate. The presence of the tert-butyl group and the 3-methylbut-2-en-1-yl group in this compound distinguishes it from these similar compounds, potentially leading to different chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C15H27NO4

Molekulargewicht

285.38 g/mol

IUPAC-Name

tert-butyl 2-(hydroxymethyl)-2-(3-methylbut-2-enyl)morpholine-4-carboxylate

InChI

InChI=1S/C15H27NO4/c1-12(2)6-7-15(11-17)10-16(8-9-19-15)13(18)20-14(3,4)5/h6,17H,7-11H2,1-5H3

InChI-Schlüssel

DBPGCNAELJWRKZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCC1(CN(CCO1)C(=O)OC(C)(C)C)CO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.